4,4'-Bis(bromomethyl)-3,3'-dichloro-1,1'-biphenyl
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Overview
Description
4,4’-Bis(bromomethyl)-3,3’-dichloro-1,1’-biphenyl is an organic compound with the molecular formula C14H10Br2Cl2. This compound is characterized by the presence of bromomethyl and dichloro substituents on a biphenyl backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(bromomethyl)-3,3’-dichloro-1,1’-biphenyl typically involves the bromination of 3,3’-dichloro-1,1’-biphenyl. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under light or heat to facilitate the formation of bromomethyl groups at the 4,4’ positions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(bromomethyl)-3,3’-dichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding biphenyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Derivatives with various functional groups replacing the bromomethyl groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Biphenyl derivatives.
Scientific Research Applications
4,4’-Bis(bromomethyl)-3,3’-dichloro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis(bromomethyl)-3,3’-dichloro-1,1’-biphenyl involves its ability to undergo various chemical reactions due to the presence of reactive bromomethyl and dichloro groups. These groups can interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
- 4,4’-Bis(chloromethyl)-1,1’-biphenyl
- 2,2’-Bis(bromomethyl)-1,1’-biphenyl
- α,α’-Dibromo-p-xylene
- 2,6-Bis(bromomethyl)naphthalene
- 4,4’‘-Bis-bromomethyl-(1,1’:3’,1’')terphenyl
Comparison: 4,4’-Bis(bromomethyl)-3,3’-dichloro-1,1’-biphenyl is unique due to the presence of both bromomethyl and dichloro groups on the biphenyl backbone. This combination of substituents imparts distinct chemical reactivity and properties compared to similar compounds that may only have bromomethyl or chloromethyl groups. The dichloro groups enhance the compound’s stability and reactivity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
65789-55-1 |
---|---|
Molecular Formula |
C14H10Br2Cl2 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
1-(bromomethyl)-4-[4-(bromomethyl)-3-chlorophenyl]-2-chlorobenzene |
InChI |
InChI=1S/C14H10Br2Cl2/c15-7-11-3-1-9(5-13(11)17)10-2-4-12(8-16)14(18)6-10/h1-6H,7-8H2 |
InChI Key |
BXDYHEXWKXPXGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)CBr)Cl)Cl)CBr |
Origin of Product |
United States |
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